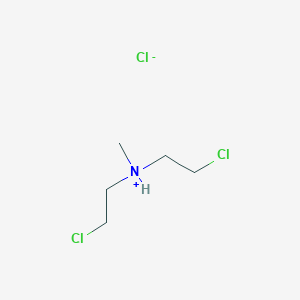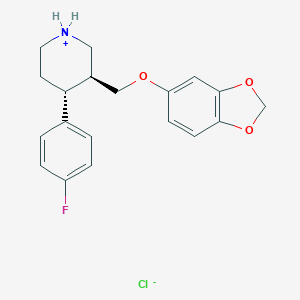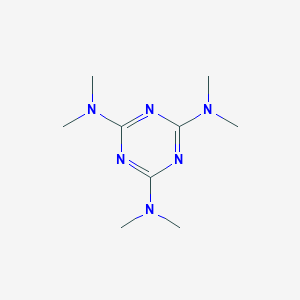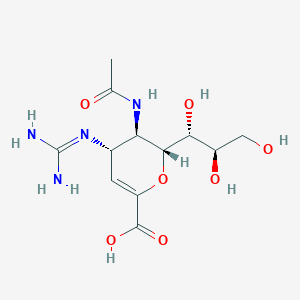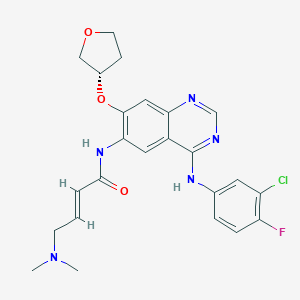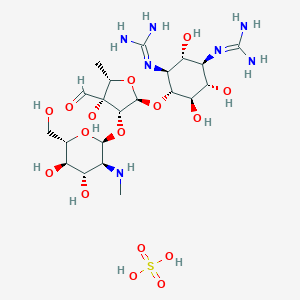
Streptomycin sulfate
Overview
Description
Streptomycin sulfate is an antibiotic that belongs to the aminoglycoside class. It is primarily used to treat a variety of bacterial infections, including tuberculosis, pneumonia, and infections caused by Escherichia coli, influenza, and plague . This compound is known for its ability to inhibit bacterial protein synthesis, making it a potent antibacterial agent .
Mechanism of Action
Streptomycin sulfate, also known as Vetstrep, is an aminoglycoside antibiotic derived from Streptomyces griseus . It was the first aminoglycoside to be discovered and used in practice in the 1940s . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of streptomycin is the bacterial ribosome, specifically the 30S subunit . The 30S subunit is a part of the ribosome, the complex molecular machine that creates proteins by linking amino acids together . Streptomycin binds to specific regions of 16S rRNA and is stabilized by the RpsL protein .
Mode of Action
Streptomycin works by inhibiting protein synthesis in bacterial cells . It binds to the 16S rRNA in the 30S ribosomal subunit, altering interactions between the ribosomal subunits . This binding disrupts the function of the ribosome, preventing the replication of bacteria . The antibiotic creates ionic bonds with the negatively charged sections of the bacterial cell membrane to access the inner cytoplasmic membrane .
Biochemical Pathways
Streptomycin, like other aminoglycosides, inhibits protein synthesis in bacterial cells by binding to the 30S subunit of ribosomes . This binding leads to the disruption of protein synthesis within the ribosome, preventing the replication of bacteria . The pathway of synthesis by Streptomyces griseus of the streptose moiety of streptomycin from D-glucose has been studied .
Pharmacokinetics
Streptomycin is administered by injection into a vein or muscle . Its bioavailability is estimated to be 84% to 88% when administered intramuscularly . The elimination half-life of streptomycin is approximately 5 to 6 hours . It is excreted primarily through the kidneys .
Result of Action
The result of streptomycin’s action is the death of the bacterial cell . By blocking the ability of 30S ribosomal subunits to make proteins, streptomycin prevents the replication of bacteria, leading to their death . It is indicated to treat multi-drug resistant mycobacterium tuberculosis and various non-tuberculosis infections .
Action Environment
The action of streptomycin can be influenced by environmental factors. For example, it is used to combat the growth of bacteria, fungi, and algae on fruit and vegetable crops . The efficacy of streptomycin can be affected by resistance and toxicity . It is now primarily used as adjunctive treatment in cases of multi-drug resistant tuberculosis .
Biochemical Analysis
Biochemical Properties
Streptomycin sulfate plays a significant role in biochemical reactions. It works by binding directly to the 30S ribosomal subunits of bacterial cells, causing faulty peptide sequences to form in the protein chain . This results in decreased and aberrant translation of proteins, leading to bacterial death .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by blocking the ability of 30S ribosomal subunits to make proteins, which results in bacterial death . Common side effects include vertigo, vomiting, numbness of the face, fever, and rash . Use during pregnancy may result in permanent deafness in the developing baby .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by binding directly to the 30S ribosomal subunits of bacterial cells . This binding disrupts the normal protein synthesis process, leading to the creation of faulty peptide sequences in the protein chain .
Temporal Effects in Laboratory Settings
This compound is quite stable between the pH limits of 3 and 7 . Over time, the effects of this compound can change in laboratory settings. For example, it has been found that this compound can bind to ribosomes and precipitate out of solution, serving as a method for removing rRNA, mRNA, and even DNA if the extract is from a prokaryote .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, an ADI of 25 μg/kg bw was calculated using the NOEL of 5 mg/kg bw/day derived from a 2-year rat study with dihydrostreptomycin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by bacteria, fungi, actinomycetes, and to a limited extent by other groups of microorganisms . Bioinformatics, heterologous expression, synthetic biology, mass spectrometry (MS), and nuclear magnetic resonance (NMR)-based metabolomics are needed to unravel the intricacy of metabolic pathways in understudied Streptomyces .
Transport and Distribution
This compound is well absorbed when administered intramuscularly, and it distributes into most body tissues and fluids except the brain . Small amounts enter the cerebrospinal fluid only with inflamed meninges .
Subcellular Localization
It is known that this compound binds to the 30S ribosomal subunits of bacterial cells , which are located in the cytoplasm. This suggests that this compound may localize to the cytoplasm of bacterial cells where it can interact with the ribosomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically prepared through biological fermentation. The actinomycete Streptomyces griseus is used for its production . The fermentation process involves cultivating the microorganism in a nutrient-rich medium, followed by extraction and purification of the antibiotic.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Streptomyces griseus. The fermentation broth is processed to extract and purify the antibiotic, which is then converted into its sulfate form for medical use .
Chemical Reactions Analysis
Types of Reactions: Streptomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a relatively strong base and is stable between pH 3 and 7 .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids and bases for pH adjustments, and solvents like water for dissolution. The compound is water-soluble and forms salts with acids .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in acidic conditions, it can form salts such as hydrochlorides or sulfates .
Scientific Research Applications
Streptomycin sulfate has a wide range of scientific research applications:
Chemistry: It is used in studies related to antibiotic resistance and the development of new antibiotics.
Biology: this compound is used in cell culture to inhibit bacterial contamination.
Medicine: It is a critical drug for treating tuberculosis and other bacterial infections.
Industry: this compound is used in the agricultural industry to control bacterial diseases in plants.
Comparison with Similar Compounds
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
Comparison: Streptomycin sulfate is unique among aminoglycosides due to its specific binding to the 30S ribosomal subunit and its effectiveness against a broad range of bacterial infections . While other aminoglycosides like gentamycin and neomycin also inhibit protein synthesis, this compound is particularly noted for its use in treating tuberculosis .
Properties
CAS No. |
3810-74-0 |
|---|---|
Molecular Formula |
C42H84N14O36S3 |
Molecular Weight |
1457.4 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-;;;/m11.../s1 |
InChI Key |
QTENRWWVYAAPBI-IFPDLGKRSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
boiling_point |
872.9∓75.0°C at 760 mmHg |
Color/Form |
Hygroscopic powder |
melting_point |
MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ |
Key on ui other cas no. |
3810-74-0 |
physical_description |
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
3810-74-0 (sulfate (2:3) salt) |
solubility |
greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) |
Synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does streptomycin sulfate exert its antibacterial effect?
A1: this compound acts by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. [, , , ] This disrupts the reading of messenger RNA, leading to the production of non-functional proteins and ultimately bacterial cell death. [, ]
Q2: Are there any specific bacterial species known for exhibiting resistance to this compound?
A2: Yes, the emergence of streptomycin-resistant (Strr) strains of Erwinia amylovora, the causative agent of fire blight disease, has been reported. [, ] These strains, identified in California pear orchards, exhibit resistance to high levels of this compound. []
Q3: How does the presence of this compound influence the behavior of Bacillus subtilis ATCC21332?
A3: Research suggests that exposure to sub-inhibitory concentrations of this compound (specifically 0.01 MIC) can induce Bacillus subtilis ATCC21332 to increase the secretion of extracellular proteins. [] This response is thought to be a stress reaction triggered by the presence of the antibiotic. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further resources may be necessary to obtain this information.
Q5: Has any research explored the compatibility of this compound with different materials or under varying conditions?
A5: Research has shown that streptomycin calcium chloride complex exhibits incompatibility with phosphate buffers when used in bull semen diluents. [] This highlights the importance of considering material compatibility during the formulation of this compound for various applications.
Q6: What is known about the stability of this compound in different formulations or storage conditions?
A6: One study investigated the discoloration of this compound injection (500,000 u/2 ml) under various temperatures and with different stabilizing agents. [] The findings revealed that the discoloration followed a complex kinetic pattern and was influenced by temperature. [] This information could be valuable for optimizing storage conditions and formulation strategies to enhance the stability of this compound injections.
Q7: Have any strategies been explored to improve the delivery of this compound to specific targets?
A7: Yes, researchers have investigated the use of liposome encapsulation to enhance the delivery of this compound to the liver, spleen, and lungs in mice infected with Salmonella enteritidis. [] This approach resulted in higher drug concentrations in these organs compared to administration of free this compound. []
Q8: What analytical techniques have been employed to quantify this compound?
A8: Several analytical methods have been utilized for the determination of this compound, including:
- High Performance Liquid Chromatography (HPLC): Proven effective in various studies for both direct analysis [, ] and after derivatization. []
- Ultraviolet-Visible (UV-Vis) Spectrophotometry: Employed for quantifying this compound, often utilizing specific reactions like the maltol reaction. [, ]
- Turbidimetric Methods: Based on the turbidity induced by bacterial growth inhibition, this method has been used for this compound quantification. []
- Single Sweep Oscillopolarography: Explored as a sensitive electrochemical method for this compound determination. []
- Thin Layer Chromatography (TLC) Bioautography: Used for both qualitative and quantitative analysis of this compound, with the immersion method proving to be more sensitive than the contact method. []
Q9: What is the role of the bacterial endotoxin test in ensuring the quality of this compound for injection?
A9: The bacterial endotoxin test, using amebocyte lysate, has been successfully employed to monitor pyrogen contamination in this compound for injection. [, ] This method offers a reliable alternative to the rabbit pyrogen test and ensures the safety of the injectable formulation. [, ]
Q10: What are the potential toxicological effects of this compound?
A10: Research has revealed that this compound can exert toxic effects on the animal nervous system. [] Studies on guinea pigs and rats demonstrated that prolonged exposure to high doses of this compound led to vestibular dysfunction and hearing loss. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




